molecular formula C28H33N7O5 B12397877 N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide

N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide

Cat. No.: B12397877
M. Wt: 547.6 g/mol
InChI Key: BUJDKLNYZGJQFD-QHCPKHFHSA-N
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Description

Z-Gly-Gly-Arg- is a synthetic peptide substrate commonly used in biochemical assays. It is composed of three amino acids: glycine, glycine, and arginine, with a benzyloxycarbonyl (Z) protecting group attached to the N-terminus. This compound is widely utilized in research involving proteases, particularly thrombin, due to its ability to be cleaved by these enzymes, resulting in a measurable fluorescent signal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Arg- typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, glycine, to a solid resin. Subsequent amino acids, glycine and arginine, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Z) protecting group is introduced to the N-terminus of the peptide to prevent unwanted reactions during synthesis.

Industrial Production Methods

In an industrial setting, the production of Z-Gly-Gly-Arg- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Gly-Arg- primarily undergoes enzymatic cleavage reactions. Thrombin, a serine protease, specifically recognizes and cleaves the arginine residue in the peptide sequence. This cleavage releases a fluorescent signal, which can be measured to quantify thrombin activity.

Common Reagents and Conditions

    Thrombin: The primary enzyme used to cleave Z-Gly-Gly-Arg-.

    Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are commonly used to maintain the pH and ionic strength of the reaction environment.

    Fluorogenic Substrate: The peptide is often conjugated with a fluorogenic group, such as 7-amino-4-methylcoumarin (AMC), to facilitate detection.

Major Products Formed

The enzymatic cleavage of Z-Gly-Gly-Arg- by thrombin results in the release of the fluorogenic group, producing a measurable fluorescent signal. This signal is directly proportional to the amount of thrombin activity present in the sample.

Scientific Research Applications

Z-Gly-Gly-Arg- has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate in assays to measure the activity of thrombin and other proteases.

    Medicine: Employed in diagnostic tests to evaluate blood coagulation and thrombin generation in patients with clotting disorders.

    Pharmacology: Utilized in drug discovery to screen for inhibitors of thrombin and other proteases.

    Industry: Applied in quality control processes to ensure the efficacy of anticoagulant therapies.

Mechanism of Action

The mechanism of action of Z-Gly-Gly-Arg- involves its recognition and cleavage by thrombin. Thrombin binds to the arginine residue in the peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing the fluorogenic group. This reaction is highly specific and allows for the precise measurement of thrombin activity in various samples.

Comparison with Similar Compounds

Similar Compounds

    Z-Gly-Pro-Arg-: Another peptide substrate used in thrombin assays, with proline replacing one of the glycine residues.

    Z-Gly-Gly-Lys-: A substrate used to measure the activity of other proteases, such as trypsin, with lysine replacing the arginine residue.

Uniqueness

Z-Gly-Gly-Arg- is unique in its high specificity for thrombin, making it an ideal substrate for assays measuring thrombin activity. Its ability to produce a fluorescent signal upon cleavage allows for sensitive and accurate detection, distinguishing it from other peptide substrates.

Properties

Molecular Formula

C28H33N7O5

Molecular Weight

547.6 g/mol

IUPAC Name

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C28H33N7O5/c29-27(30)31-14-6-11-23(26(38)34-22-13-12-20-9-4-5-10-21(20)15-22)35-25(37)17-32-24(36)16-33-28(39)40-18-19-7-2-1-3-8-19/h1-5,7-10,12-13,15,23H,6,11,14,16-18H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)(H4,29,30,31)/t23-/m0/s1

InChI Key

BUJDKLNYZGJQFD-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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